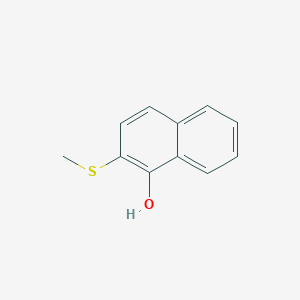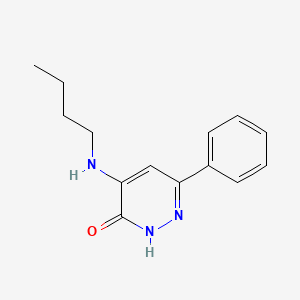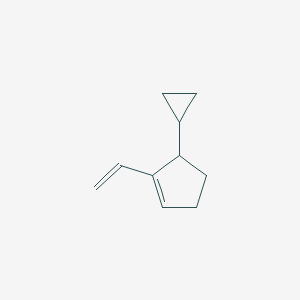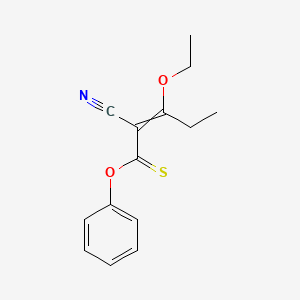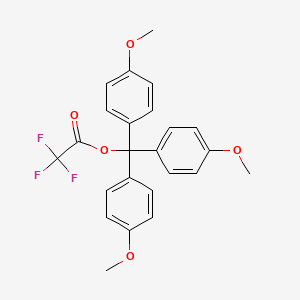
N-Butyl-N,N-dimethylhexadecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N,N-dimethylhexadecan-1-aminium chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The structure of this compound consists of a long hydrophobic alkyl chain and a positively charged nitrogen atom, which is balanced by a chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,N-dimethylhexadecan-1-aminium chloride typically involves the quaternization of N,N-dimethylhexadecan-1-amine with butyl chloride. The reaction is carried out in an organic solvent such as toluene or ethanol, under reflux conditions. The reaction can be represented as follows:
N,N-dimethylhexadecan-1-amine+butyl chloride→N-Butyl-N,N-dimethylhexadecan-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N,N-dimethylhexadecan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N,N-dimethylhexadecan-1-amine and butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized forms of the alkyl chains.
Hydrolysis: N,N-dimethylhexadecan-1-amine and butyl alcohol.
Scientific Research Applications
N-Butyl-N,N-dimethylhexadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The primary mechanism of action of N-Butyl-N,N-dimethylhexadecan-1-aminium chloride is its ability to disrupt cell membranes. The long hydrophobic alkyl chain interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylhexadecan-1-amine
- N-Hexadecyl-N,N-dimethylhexadecan-1-aminium bromide
- N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
Uniqueness
N-Butyl-N,N-dimethylhexadecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of a butyl group, which imparts distinct surfactant properties. Compared to similar compounds, it may offer different solubility and antimicrobial efficacy profiles.
Properties
CAS No. |
88457-17-4 |
|---|---|
Molecular Formula |
C22H48ClN |
Molecular Weight |
362.1 g/mol |
IUPAC Name |
butyl-hexadecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C22H48N.ClH/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-23(3,4)21-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BLONYVZHHCSSIJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
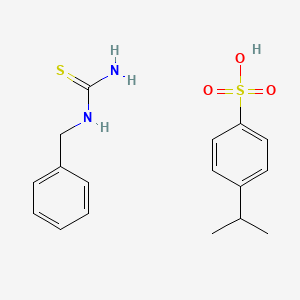
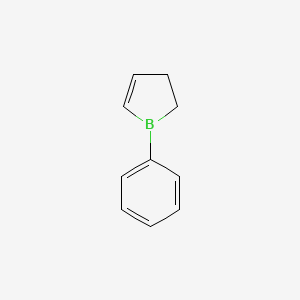
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)


![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
